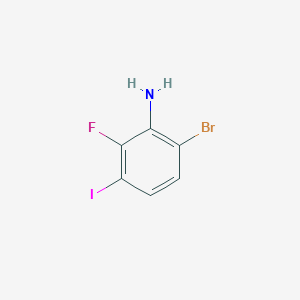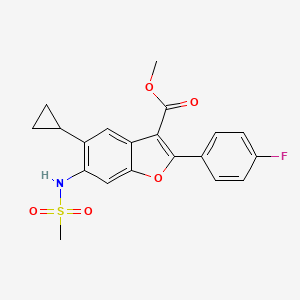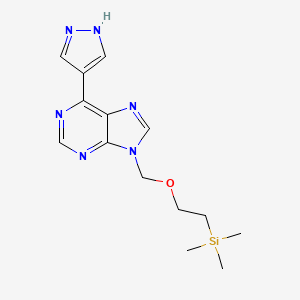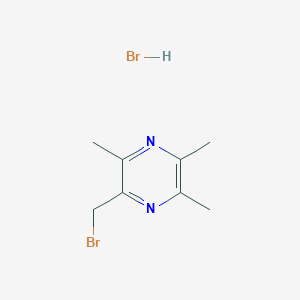
5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine is a bromine-functionalized bipyridine derivative. This compound is known for its utility as a chelating ligand in coordination chemistry, particularly with metals like ruthenium and iridium . Its unique structure, featuring bromine and methyl groups, allows for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine typically involves the bromination of 3,3’-dimethyl-2,2’-bipyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and controlled environments to maintain the purity and yield of the product. The bromination reaction is carefully monitored to prevent over-bromination or side reactions .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Stille or Suzuki coupling reactions to form larger conjugated systems.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like THF or ether.
Coupling: Palladium catalysts, solvents like toluene or DMF, bases like potassium carbonate.
Reduction: Pd/C, hydrogen gas, solvents like ethanol or methanol.
Major Products
Substitution: Various substituted bipyridines depending on the reagent used.
Coupling: Extended conjugated bipyridine derivatives.
Reduction: 3,3’-dimethyl-2,2’-bipyridine.
Scientific Research Applications
5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Similar structure but lacks the methyl groups, making it less sterically hindered.
5,5’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
4,4’-Bipyridine: Different substitution pattern, leading to different coordination properties and applications.
Uniqueness
5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl groups. This combination allows for selective functionalization and enhanced reactivity in various chemical reactions. Its ability to form stable complexes with metals makes it particularly valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C12H10Br2N2 |
|---|---|
Molecular Weight |
342.03 g/mol |
IUPAC Name |
5-bromo-2-(5-bromo-3-methylpyridin-2-yl)-3-methylpyridine |
InChI |
InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-15-11(7)12-8(2)4-10(14)6-16-12/h3-6H,1-2H3 |
InChI Key |
SKKCMLJKXUMIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=NC=C(C=C2C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)

![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)


![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)



